molecular formula C21H19ClN2O2S B2560799 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)pyrazin-2(1H)-one CAS No. 1115312-28-1

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)pyrazin-2(1H)-one

Cat. No. B2560799
CAS RN: 1115312-28-1
M. Wt: 398.91
InChI Key: RIROHXCCJLAVRH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C21H19ClN2O2S and its molecular weight is 398.91. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)pyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)pyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Compounds with elements of the structure similar to 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)pyrazin-2(1H)-one have been synthesized for various purposes including to explore their structural characteristics. For instance, Kariuki et al. (2021) have worked on the synthesis of isostructural compounds involving 4-chlorophenyl and fluorophenyl groups, which were crystallized and analyzed via single crystal diffraction, indicating interest in the detailed structural analysis of such complex molecules Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G. (2021).

Antimicrobial and Anticancer Activity

Research on derivatives similar in part to the chemical structure often focuses on their potential antimicrobial and anticancer activities. For example, Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, showing that some of these compounds exhibited higher anticancer activity than doxorubicin, a reference drug. This indicates a significant research interest in developing new therapeutic agents from complex molecules Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S. (2016).

Optoelectronic Properties and Light-Emitting Devices

Compounds with structural motifs related to 1-(4-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1-oxopropan-2-yl)thio)pyrazin-2(1H)-one are also explored for their optoelectronic properties. Zhao et al. (2004) synthesized a series of 2,5-di(aryleneethynyl)pyrazine derivatives, focusing on their synthesis, structural, and optoelectronic properties. Their work demonstrates the potential of these compounds in light-emitting device applications Zhao, L., Perepichka, I. F., & Bryce, M. (2004).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c1-13-4-5-16(12-14(13)2)19(25)15(3)27-20-21(26)24(11-10-23-20)18-8-6-17(22)7-9-18/h4-12,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIROHXCCJLAVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)SC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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